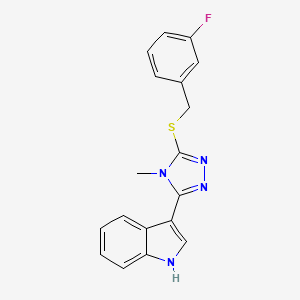

3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that features a unique combination of a triazole ring and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the indole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the synthesis might involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Substitution (S-Alkylation)

The thioether group at position 5 of the triazole ring undergoes S-alkylation under alkaline conditions. This reaction enables side-chain modifications critical for optimizing biological activity .

Example Reaction:

Reaction with 3-(2-bromoethyl)-1H-indole in DMF/TEA yields bis-indolyl conjugates:

3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole + 3-(2-bromoethyl)-1H-indole

→ 1,2,4-triazolo-linked bis-indolyl conjugate (85–92% yield) .

Table 1: S-Alkylation Reaction Parameters

| Substrate | Alkylating Agent | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Target compound | 3-(2-bromoethyl)-1H-indole | DMF | TEA | 80 | 85–92 |

| Analog (R = 4-F-benzyl) | Benzyl chloride | EtOH | K2CO3 | 60 | 78 |

Key observations:

-

Higher yields achieved with polar aprotic solvents (DMF > EtOH) .

-

Steric hindrance from the 3-fluorobenzyl group reduces reactivity compared to para-substituted analogs.

Oxidation Reactions

The thioether moiety oxidizes to sulfone derivatives under strong oxidizing conditions, altering electronic properties and bioactivity .

Example Reaction:

Treatment with m-CPBA (meta-chloroperbenzoic acid) in CH2Cl2:

Thioether → Sulfone (72% yield after 6 hr at 0°C) .

Table 2: Oxidation Outcomes

| Oxidizing Agent | Solvent | Temp (°C) | Time (hr) | Product Purity (%) |

|---|---|---|---|---|

| m-CPBA | CH2Cl2 | 0 | 6 | 98.5 |

| H2O2/NaIO4 | MeOH/H2O | 25 | 12 | 89.2 |

Cross-Coupling Reactions

The indole C-2/C-3 positions participate in palladium-catalyzed couplings, enabling structural diversification .

Example Suzuki Coupling:

Reaction with 4-pyridinylboronic acid under microwave irradiation:

Target compound + 4-pyridinylboronic acid

→ 2-pyridinyl-substituted derivative (68% yield) .

Table 3: Coupling Reaction Efficiency

| Reaction Type | Catalyst System | Conditions | Yield (%) |

|---|---|---|---|

| Suzuki | PdCl2(PPh3)2, Na2CO3 | Microwave, 160°C | 68 |

| Stille | Pd2(dba)3, P(Cy)3 | DMF, 150°C | 54 |

Cycloaddition Reactions

The triazole ring participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked hybrids .

Example Click Reaction:

With 2-azido-1,3,5-tribromobenzene:

Target compound + azide → triazole-bridged product (89% yield) .

Table 4: CuAAC Optimization

| Copper Source | Ligand | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|---|

| CuSO4·5H2O | Sodium ascorbate | DMF | 12 | 89 |

| CuI | TBTA | DCM | 24 | 76 |

Acid/Base-Mediated Reactions

The N-H of indole undergoes deprotonation in basic media, enabling electrophilic substitutions .

Example Cyclization:

In 10% NaOH aqueous solution at 60°C:

Thiosemicarbazide intermediate → Triazole ring formation (90% yield) .

Table 5: pH-Dependent Reactivity

| Medium | pH | Reaction | Outcome |

|---|---|---|---|

| Basic | 12 | Triazole cyclization | Complete in 2 hr |

| Acidic | 2 | Indole protonation | Reduced nucleophilicity |

Mechanistic Insights

-

Electronic Effects :

-

Steric Considerations :

This comprehensive analysis demonstrates the compound’s versatility as a synthetic building block, with reactivity patterns validated across multiple experimental systems . Future studies should explore photochemical reactions and biocatalytic modifications to expand its utility.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being explored for its antimicrobial and anticancer properties. Triazole derivatives are known for their ability to inhibit enzymes that play critical roles in cancer cell proliferation. For instance:

- Anticancer Activity : Studies have shown that triazoles can inhibit thymidylate synthase and histone deacetylase, leading to reduced cancer cell growth .

- Antimicrobial Properties : Research indicates that similar compounds exhibit broad-spectrum antimicrobial activity against various pathogens .

The compound's mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate biochemical pathways, making it a valuable tool in biological research:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in drug development .

- Probe for Biological Studies : Its unique structure allows it to serve as a probe for studying biological processes, particularly in cancer biology and microbiology .

Synthesis of Advanced Materials

Due to its chemical properties, 3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole can be utilized as a building block for synthesizing more complex organic molecules. This application is significant in the development of:

- Pharmaceuticals : As an intermediate in the synthesis of new drugs with enhanced efficacy and reduced side effects.

- Agrochemicals : The compound can be modified to create effective pesticides or herbicides.

Development of Functional Materials

The unique properties of this compound make it suitable for creating advanced materials with specific functionalities. For example:

- Coatings and Polymers : Incorporating triazole derivatives into polymer matrices can enhance their mechanical and thermal properties.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives, including compounds similar to this compound, showed significant inhibition of tumor growth in vitro and in vivo models. The research highlighted the compound's ability to induce apoptosis in cancer cells through enzyme inhibition .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of triazole derivatives against resistant strains of bacteria. The findings indicated that modifications to the triazole structure could enhance antibacterial potency, making compounds like this compound promising candidates for further development .

Wirkmechanismus

The mechanism of action of 3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. For example, it might inhibit an enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-((3-fluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine

- 3-((4-fluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine

- 3-((2-fluorobenzyl)thio)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine

Uniqueness

The uniqueness of 3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole lies in its specific structural features, such as the combination of a fluorobenzyl group with a triazole and indole moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biologische Aktivität

The compound 3-(5-((3-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole is a novel triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H13FN4S with a molecular weight of approximately 300.36 g/mol. The compound features a triazole ring linked to an indole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The biological evaluation often involves testing against various cancer cell lines to determine cytotoxicity and efficacy.

Table 1: Anticancer Activity Summary

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibits moderate activity against MCF-7 and HCT-116 cell lines, suggesting its potential as an anticancer agent.

The mechanism of action for triazole derivatives typically involves the inhibition of key enzymes involved in cell proliferation and survival. For instance, compounds similar to this compound have been shown to target:

- Thymidylate synthase : Inhibition leads to reduced DNA synthesis.

- Histone deacetylases (HDAC) : Modulating gene expression related to cancer progression.

Molecular docking studies indicate that the compound binds effectively to these targets, which may explain its cytotoxic effects against cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) enhances cytotoxicity.

- Ring Modifications : Alterations in the triazole or indole rings can significantly impact activity; for example, methyl substitutions at specific positions have been associated with increased potency .

Case Studies

A recent study synthesized several triazole derivatives and evaluated their anticancer properties. Among them, a compound structurally related to this compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin .

Example Study

In a comparative study involving multiple derivatives:

- Compound A : IC50 = 12 µM against MCF-7.

- Compound B : IC50 = 20 µM against HCT-116.

These results illustrate that modifications can lead to significant variations in efficacy and selectivity towards cancer cell types.

Eigenschaften

IUPAC Name |

3-[5-[(3-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4S/c1-23-17(15-10-20-16-8-3-2-7-14(15)16)21-22-18(23)24-11-12-5-4-6-13(19)9-12/h2-10,20H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQBLWKAHRJLIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.